molecular formula C10H15F4NO2 B6177786 7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane, acetic acid CAS No. 2567498-93-3

7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane, acetic acid

Cat. No.: B6177786
CAS No.: 2567498-93-3
M. Wt: 257.2
InChI Key:
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Description

7,7,9,9-tetrafluoro-3-azabicyclo[331]nonane, acetic acid is a compound with the molecular formula C10H12F4NO2 It is a bicyclic compound featuring a nitrogen atom and four fluorine atoms, making it a unique structure in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane, acetic acid typically involves the following steps:

    Formation of the Bicyclic Structure: The initial step involves the formation of the bicyclic structure. This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic system.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced through fluorination reactions. This can be done using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Acetylation: The final step involves the acetylation of the nitrogen atom to form the acetic acid derivative. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of safer and more environmentally friendly reagents and solvents is preferred in industrial settings.

Chemical Reactions Analysis

Types of Reactions

7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane, acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), Potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane, acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: It has potential applications in drug discovery and development. Its fluorinated structure can enhance the bioavailability and metabolic stability of pharmaceutical compounds.

    Industry: The compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane, acetic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with target molecules, enhancing its binding affinity and specificity. The bicyclic structure provides rigidity and stability, allowing the compound to effectively modulate biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane
  • 3-azabicyclo[3.3.1]nonane, acetic acid
  • 7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane, propionic acid

Uniqueness

7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane, acetic acid is unique due to the presence of both fluorine atoms and an acetic acid moiety. The fluorine atoms enhance the compound’s stability and reactivity, while the acetic acid group provides additional functionalization options. This combination of features makes it a versatile and valuable compound in various scientific and industrial applications.

Properties

CAS No.

2567498-93-3

Molecular Formula

C10H15F4NO2

Molecular Weight

257.2

Purity

95

Origin of Product

United States

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